molecular formula C18H13BrN2O3S B6138098 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE

Cat. No.: B6138098
M. Wt: 417.3 g/mol
InChI Key: GJROVPFMSIPPGY-UHFFFAOYSA-N
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Description

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfanyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can also be performed with sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate, resulting in a mixture of products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and hydroxyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-hydroxy-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c19-13-8-6-12(7-9-13)15(22)11-25-18-20-16(23)10-17(24)21(18)14-4-2-1-3-5-14/h1-10,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJROVPFMSIPPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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